2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride
Overview
Description
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride is a chemical compound with the molecular formula C12H11N and a molecular weight of 169.22 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride can undergo various chemical reactions, including:
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
Scientific Research Applications
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.
Isoquinoline: The parent compound from which 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride is derived.
N-Substituted Isoquinolines: Derivatives with various substituents at the nitrogen atom.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1-6,13H,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYITSOKPRKHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186097 | |
Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32386-87-1 | |
Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032386871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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